molecular formula C15H8ClNO4 B11945446 4-Chloro-2-phthalimidobenzoic acid

4-Chloro-2-phthalimidobenzoic acid

Cat. No.: B11945446
M. Wt: 301.68 g/mol
InChI Key: ZTIKLFXPHIGNLP-UHFFFAOYSA-N
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Description

4-Chloro-2-phthalimidobenzoic acid is a benzoic acid derivative featuring a chlorine atom at the 4-position and a phthalimido group (-N-(C₆H₄)CO₂) at the 2-position.

Properties

Molecular Formula

C15H8ClNO4

Molecular Weight

301.68 g/mol

IUPAC Name

4-chloro-2-(1,3-dioxoisoindol-2-yl)benzoic acid

InChI

InChI=1S/C15H8ClNO4/c16-8-5-6-11(15(20)21)12(7-8)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H,(H,20,21)

InChI Key

ZTIKLFXPHIGNLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-phthalimidobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-phthalimidobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while reduction can produce different phthalimide derivatives.

Scientific Research Applications

4-Chloro-2-phthalimidobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-phthalimidobenzoic acid involves its interaction with specific molecular targets. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in various chemical interactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physical Properties of Analogues
Compound Name Molecular Formula Substituents Melting Point (°C) Crystallographic Data Key References
4-Chloro-2-phthalimidobenzoic acid C₁₅H₉ClNO₄ Cl (4), Phthalimido (2) Not Reported Not Available
4-Amino-2-chlorobenzoic acid C₇H₆ClNO₂ Cl (4), NH₂ (2) 210–215 Monoclinic, P2₁, Z=4
4-Chloro-3-(chlorosulfonyl)benzoic acid C₇H₄Cl₂O₄S Cl (4), ClSO₂ (3) Not Reported Not Available
2-Chloro-4-sulfamoylbenzoic acid C₇H₆ClNO₄S Cl (2), SO₂NH₂ (4) Not Reported Not Available
4-Amino-3-chlorobenzoic acid C₇H₆ClNO₂ Cl (3), NH₂ (4) Not Reported Not Available

Key Observations:

  • Substituent Position: The position of substituents significantly impacts polarity and crystallinity. For example, 4-Amino-2-chlorobenzoic acid (mp 210–215°C) exhibits higher thermal stability than its positional isomer 4-Amino-3-chlorobenzoic acid, likely due to optimized hydrogen bonding in the crystal lattice .
  • Bulkier Groups: The phthalimido group in this compound increases molecular weight (C₁₅H₉ClNO₄ vs.

Crystallographic and Structural Insights

  • Crystal Packing: 4-Amino-2-chlorobenzoic acid crystallizes in the monoclinic P2₁ space group with Z=4, forming acid-dimers via O-H···O hydrogen bonds () . The phthalimido group in the target compound may disrupt such interactions, leading to altered solubility or bioavailability.
  • Twisted Conformations: Analogues like 4-Fluoro-2-(phenylamino)benzoic acid () exhibit twisted molecular conformations due to steric effects, a feature likely shared by this compound .

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